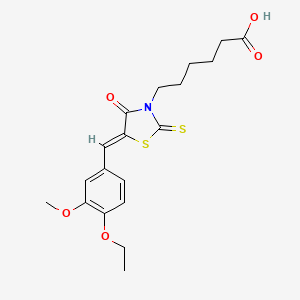

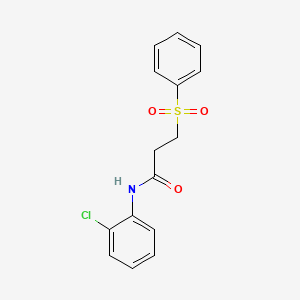

![molecular formula C16H10F2N2OS B2879469 (Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide CAS No. 1322195-96-9](/img/structure/B2879469.png)

(Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also used in the creation of polymers for solar cell efficiency .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized via Suzuki-Miyaura cross-coupling reactions .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, the single crystal structure of 5,6-difluoro-4,7-di(thiophen-2-yl)benzothiadiazole (a similar compound) confirms the low conformational preference of the molecule .Wissenschaftliche Forschungsanwendungen

Polymer Solar Cell Efficiency

This compound has been studied for its role in polymer solar cells . The structural characterization of a difluorobenzothiadiazole conjugated copolymer, which includes the compound , shows that its crystalline nature affects the morphology and device performances of polymer solar cells . The study found that the face-to-face interchain stacking of the polymer rendered strong crystalline nature to the polymer, leading to large segregation in the blend system. This segregation was reduced using an additive, which led to improved current density and fill factor, resulting in a high power conversion efficiency (PCE) of 7.75% .

Optoelectronic Properties

The optoelectronic properties of thiazole derivatives, including (Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide, have been explored using Density Functional Theory (DFT) . The study includes calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MESP) plots to describe the molecule’s nature and reactivity. The UV spectra were calculated using Time-Dependent DFT on the optimized geometry, indicating potential applications in optoelectronics .

Nonlinear Optical (NLO) Properties

The same compound has been analyzed for its nonlinear optical properties, which are crucial for applications in optical switching , data storage , and telecommunications . The hyperpolarizability of the molecule suggests that it could be a promising candidate for future NLO materials .

Fluorescent Sensors

Compounds based on the benzo[c][1,2,5]thiadiazole motif, which includes our compound of interest, have been researched for use as fluorescent sensors . These sensors can detect changes in their environment by emitting fluorescence, which can be used in biological and chemical sensing applications.

Organophotocatalysts

The benzo[c][1,2,5]thiadiazole core of the compound has been identified as a potential visible-light organophotocatalyst . This application is significant for photoredox catalysis, which is a growing field in organic synthesis, allowing for the development of new chemical reactions under mild conditions.

Photovoltaics

Lastly, the electron donor-acceptor systems based on this compound have been extensively researched for use in photovoltaics . The compound’s ability to act as an electron acceptor makes it valuable for the development of new materials for solar energy conversion.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of (Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide is the HIV-1 Reverse Transcriptase (RT) . This enzyme plays a crucial role in the replication of the human immunodeficiency virus type 1 (HIV-1), making it a key target for anti-HIV drugs .

Mode of Action

(Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide interacts with HIV-1 RT in an uncompetitive inhibition mode . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding.

Biochemical Pathways

The compound affects the HIV-1 replication pathway by inhibiting the RT enzyme . This prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 lifecycle. By blocking this step, the compound prevents the virus from integrating its genetic material into the host cell’s genome, thereby inhibiting further viral replication .

Result of Action

The result of the compound’s action is the inhibition of HIV-1 replication . By preventing the conversion of viral RNA into DNA, the compound stops the virus from integrating its genetic material into the host cell’s genome. This halts the production of new virus particles, reducing viral load and potentially slowing the progression of HIV-1 infection .

Eigenschaften

IUPAC Name |

(Z)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2N2OS/c17-11-8-12(18)15-13(9-11)22-16(20-15)19-14(21)7-6-10-4-2-1-3-5-10/h1-9H,(H,19,20,21)/b7-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFPPOKNIWYGPR-SREVYHEPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NC3=C(C=C(C=C3S2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2879386.png)

![1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2879397.png)

![4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B2879402.png)

![2-Chloro-3-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2879403.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2879404.png)

![N-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2879406.png)

![N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2879409.png)